![molecular formula C10H10Cl2N4 B1375742 2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride CAS No. 1980075-70-4](/img/structure/B1375742.png)
2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride
Overview
Description
2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride, also known as Glu-P-2, is an organic compound . It is found in cooked food as a byproduct of the browning reaction and is a component of tobacco smoke . It is highly mutagenic and has been detected in broiled fish, fried beef, commercial beef extracts, and protein pyrolsylates .
Synthesis Analysis
The synthesis of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride has been reported in various studies. For instance, new dimeric analogs of intercalative 2-aminodipyrido[1,2-a:3’,2’-d]imidazole, a potent muta-carcinogen isolated from a pyrolysate of L-glutamic acid, were synthesized . Other research has developed a NHC-catalyzed protocol for the synthesis of 1,2,4-trisubstituted imidazoles . A new strategy for the synthesis of the title compounds via a regio- and chemoselective one-pot inter- and intramolecular Buchwald–Hartwig amination of 2-chloro-3-iodopyridine with aminoazines and -diazines is also reported .Molecular Structure Analysis
The molecular formula of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride is C10H10Cl2N4 . Its molecular weight is 257.12 .Scientific Research Applications
Organic Synthesis Intermediates
Imidazo[1,2-a]pyridines, including structures related to 2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride, serve as pivotal intermediates in organic synthesis. They are instrumental in crafting a variety of biologically active and medicinally valuable agents. Their versatility extends to the creation of cyclin-dependent kinase inhibitors, sleep inducers, anticonvulsant agents, and antiviral agents (Qiao, Yong, Xie, & Wang, 2006).
Chemical Synthesis
In the realm of chemical synthesis, these compounds are at the heart of innovative methods. They are key for efficient syntheses of imidazolo[1,2-a]pyridines and -[2,1-a]isoquinolines, indicating their importance in crafting complex chemical structures with potential biological implications (Katritzky, Qiu, Long, He, & Steel, 2000).
Novel Synthesis Approaches
Innovative synthesis approaches have been developed utilizing 2-aminopyridines. These methods enable the creation of chloro- or bromo-substituted imidazo[1,2-a]pyridines and offer a broad range of applications due to their substrate flexibility (Xiao, Xie, Bai, Deng, Jiang, & Zeng, 2015) (Roslan, Ng, Chuah, & Jaenicke, 2016).
Pharmacophore Development
The imidazo[1,2-a]pyridine structure is a well-utilized pharmacophore in drug development. It's a core component in various bioactive compounds, highlighting its significance in pharmacology and drug design (Lifshits, Ostapchuk, & Brel, 2015). Additionally, Re(I)/99mTc(I) complexes derived from imidazole derivatives, including structures similar to 2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride, have been studied for creating targeted isostructural optical/nuclear molecular imaging probes, indicating their potential in medical imaging applications (Yazdani, Janzen, Banevicius, Czorny, & Valliant, 2015).
Heteroaromatic Synthesis
The compound is integral to novel methodologies for constructing heteroaromatic structures, like imidazo[1,2-a]pyridines, which have substantial implications in pharmaceuticals and material science (He, Hao, Xu, Mo, Liu, Han, & Lei, 2012).
Review and Updates
Several comprehensive reviews and updates highlight the synthesis and wide-ranging applications of imidazo[1,2-a]pyridines in medicinal chemistry and material science, emphasizing the compound's significance and versatility in these fields (Bagdi, Santra, Monir, & Hajra, 2015) (Pericherla, Kaswan, Pandey, & Kumar, 2015).
Safety and Hazards
2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride is considered hazardous . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . It is also highly mutagenic .
Mechanism of Action
Target of Action
It’s known to be highly mutagenic , suggesting that it likely interacts with DNA or proteins involved in DNA replication and repair.
Mode of Action
Glu-P-2 is known to have a high affinity for DNA . This suggests that it may interact with DNA, potentially causing mutations during replication. These mutations could lead to changes in protein synthesis and function, which could disrupt normal cellular processes.
Pharmacokinetics
One study suggests that one of the excretory pathways of similar carcinogens is via the kidney .
Result of Action
Glu-P-2 is highly mutagenic and has been shown to induce mutations in both bacterial and mammalian cells . In mice, it has been shown to produce haemangioendotheliomas and haemangioendothelial sarcomas at various sites and hepatocellular adenomas and carcinomas in animals of each sex .
Action Environment
It’s known that glu-p-2 is found in broiled fish, fried beef, commercial beef extracts, and protein pyrolsylates , suggesting that dietary intake and cooking methods could influence exposure levels.
properties
IUPAC Name |
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4.2ClH/c11-8-5-4-7-10(13-8)14-6-2-1-3-9(14)12-7;;/h1-6H,(H2,11,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFGYIJQTGVJPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)N=C(C=C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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